N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0736205
InChI: InChI=1S/C19H22N2O3/c1-3-4-18(22)20-15-7-9-16(10-8-15)21-19(23)13-14-5-11-17(24-2)12-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)
SMILES: CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol

N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide

CAS No.:

Cat. No.: VC0736205

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide -

Specification

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
IUPAC Name N-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]butanamide
Standard InChI InChI=1S/C19H22N2O3/c1-3-4-18(22)20-15-7-9-16(10-8-15)21-19(23)13-14-5-11-17(24-2)12-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)
Standard InChI Key DFNNCXDBWHXNDM-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Canonical SMILES CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator